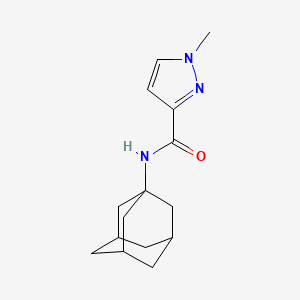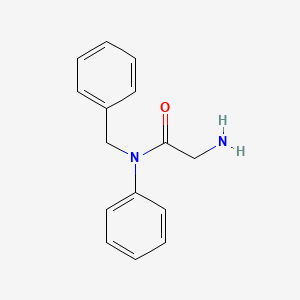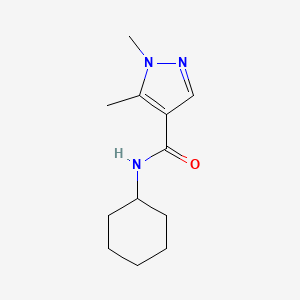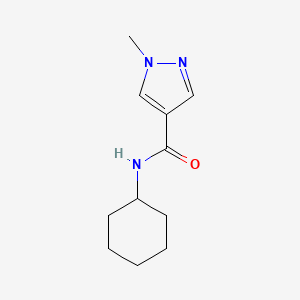
N-cyclopentyl-1-methylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-1-methylpyrazole-4-carboxamide (CPPC) is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPC is a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-1-methylpyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-cyclopentyl-1-methylpyrazole-4-carboxamide has been used in animal models to study the role of COX-2 in various diseases, including cancer, arthritis, and Alzheimer's disease. It has also been studied as a potential treatment for chronic pain and inflammation.
Wirkmechanismus
N-cyclopentyl-1-methylpyrazole-4-carboxamide selectively inhibits COX-2, which is an enzyme that is involved in the inflammatory response. COX-2 is upregulated in response to inflammation, and it catalyzes the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-cyclopentyl-1-methylpyrazole-4-carboxamide reduces the production of prostaglandins, which leads to a reduction in inflammation.
Biochemical and Physiological Effects:
N-cyclopentyl-1-methylpyrazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which leads to a reduction in inflammation. It has also been shown to reduce the production of nitric oxide, which is involved in the inflammatory response. In addition, N-cyclopentyl-1-methylpyrazole-4-carboxamide has been shown to have anti-tumor properties, and it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-1-methylpyrazole-4-carboxamide in lab experiments is that it is a selective inhibitor of COX-2, which allows researchers to study the role of COX-2 in various diseases. However, one limitation of using N-cyclopentyl-1-methylpyrazole-4-carboxamide is that it has a short half-life, which can make it difficult to study its effects over a longer period of time.
Zukünftige Richtungen
There are a number of future directions for research involving N-cyclopentyl-1-methylpyrazole-4-carboxamide. One direction is to study its potential therapeutic applications in more detail, particularly in the treatment of chronic pain and inflammation. Another direction is to develop new derivatives of N-cyclopentyl-1-methylpyrazole-4-carboxamide that have improved pharmacokinetic properties, such as a longer half-life. Finally, there is a need for more research to better understand the mechanism of action of N-cyclopentyl-1-methylpyrazole-4-carboxamide and its effects on various biochemical pathways.
Synthesemethoden
The synthesis of N-cyclopentyl-1-methylpyrazole-4-carboxamide involves the reaction of cyclopentanone with methyl hydrazine to form cyclopentyl methyl hydrazine. This intermediate is then reacted with ethyl oxalyl chloride to form a pyrazole ring, and the resulting compound is then treated with ammonia to form N-cyclopentyl-1-methylpyrazole-4-carboxamide.
Eigenschaften
IUPAC Name |
N-cyclopentyl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-13-7-8(6-11-13)10(14)12-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLPMHHECGVPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-1-methylpyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459338.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B7459348.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)


![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)
![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)

